molecular formula C13H13N B8679983 1-(2,3-dihydro-1H-inden-6-yl)cyclopropanecarbonitrile

1-(2,3-dihydro-1H-inden-6-yl)cyclopropanecarbonitrile

Cat. No.: B8679983
M. Wt: 183.25 g/mol
InChI Key: XPXFMBWUSVZTMV-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-6-yl)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C13H13N/c14-9-13(6-7-13)12-5-4-10-2-1-3-11(10)8-12/h4-5,8H,1-3,6-7H2

InChI Key

XPXFMBWUSVZTMV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3(CC3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(2,3-dihydro-1H-inden-5-yl)acetonitrile (50.0 g, 0.32 mol) in toluene (150 mL) was added sodium hydroxide (300 mL, 50 percent in water W/W), 1-bromo-2-chloroethane (92.6 ml, 1.12 mol) and (n-Bu)4NBr (5 g, 15.51 mmol). The mixture was heated at 60° C. overnight, After cooling to room temperature, the reaction mixture was diluted with water (400 mL) and extracted with EtOAc (3×200 mL). The combined organic extracts were washed with brine, dried over Na2SO4, filtered and concentrated under vacuum and purified by column chromatography (petroleum ether:ethyl acetate=10:1) to yield 1-(2,3-dihydro-1H-inden-6-yl)cyclopropanecarbonitrile (9.3 g, 16%). 1H NMR (CDCl3, 300 MHz) δ 1.35-1.38 (m, 2H), 1.66-1.69 (m, 2H), 2.05-2.13 (m, 2H), 2.87-294 (m, 4H), 7.07-7.22 (m, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
92.6 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

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